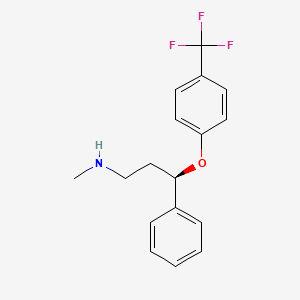

(R)-Fluoxetine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHCYVBBDHJXIQ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872290 | |

| Record name | (R)-(+)-Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100568-03-4 | |

| Record name | (+)-Fluoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100568-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100568034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-(+)-Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOXETINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F279341RUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthetic Methodologies of R Fluoxetine

Overview of Enantioselective Synthesis Approaches for (R)-Fluoxetine and Analogues

The development of synthetic routes to optically pure fluoxetine (B1211875) has garnered significant interest due to the distinct bioactivities and metabolic rates of its enantiomers. rsc.orgresearchgate.net A variety of strategies have been successfully employed to introduce the critical chirality required for this compound. These methods include the asymmetric reduction of prochiral ketones, enantioselective epoxidation followed by regioselective ring-opening, and stereoselective coupling reactions using either chiral auxiliaries or chiral catalysts. researchgate.netscielo.br

Other notable approaches involve the Sharpless asymmetric dihydroxylation, asymmetric carbonyl-ene reactions, and ruthenium-catalyzed allylic alkylation. researchgate.netnih.gov Furthermore, chemoenzymatic methods, which leverage the high stereoselectivity of enzymes, have been developed. umich.edu These often involve the enzymatic resolution of racemic intermediates or the enzymatic reduction of ketones. researchgate.netscielo.br Asymmetric catalytic synthesis is often favored over chiral resolution due to its superior atom economy, avoiding the need for large quantities of chiral reagents and the laborious separation of stereoisomers. globaljournals.org

Catalytic Asymmetric Synthesis Routes to this compound

Catalytic asymmetric synthesis represents one of the most efficient and powerful strategies for constructing chiral molecules like this compound. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, making it highly suitable for industrial-scale production.

A range of chiral catalyst systems has been developed for the synthesis of this compound intermediates. Transition metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), complexed with chiral ligands have proven highly effective. For instance, ruthenium catalysts bearing chiral bisphosphine ligands, such as BINAP, are used in the asymmetric hydrogenation of specific ketones. google.comgoogle.com The Noyori-type catalyst, [RuCl2((S)-BINAP)((S,S)-DPEN)], has been successfully used to prepare a key chiral intermediate for this compound with high enantiomeric excess (e.e.). researchgate.net

Polymer-supported chiral ligands have also been prepared based on Noyori's (1R,2R)-N-(p-tolylsulfonyl)-1,2-diphenylethylenediamine (TsDPEN). rsc.org When combined with [RuCl2(p-cymene)]2, these heterogeneous catalysts exhibit high activity and enantioselectivity in the asymmetric transfer hydrogenation of aromatic ketones that are precursors to this compound. rsc.org Another notable system involves the use of a Ti(OiPr)4/(R)-BINOL complex to catalyze an asymmetric carbonyl-ene reaction, which serves as a key step in an enantioselective synthesis of this compound. researchgate.netscielo.br

| Catalyst System | Reaction Type | Intermediate/Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [RuCl2((S)-BINAP)((S,S)-DPEN)] | Asymmetric Hydrogenation | (R)-3-(dimethylamino)-1-phenylpropan-1-ol | 92% | researchgate.net |

| Ti(OiPr)4/(R)-BINOL | Asymmetric Carbonyl-Ene Reaction | This compound | >97% | scielo.br |

| Polymer-supported Ru-(R,R)-TsDPEN | Asymmetric Transfer Hydrogenation | Chiral alcohol precursors | Up to 99% | rsc.org |

| Iridium-(RC,SP,RC)-L6 | Asymmetric Hydrogenation | (R)-3-(methylamino)-1-phenylpropan-1-ol | 99% | researchgate.net |

Asymmetric allylation of aldehydes is a powerful carbon-carbon bond-forming reaction that can establish a chiral center with high stereocontrol. scielo.br This strategy has been effectively applied to the synthesis of this compound. A concise total synthesis of this compound hydrochloride was achieved using the enantioselective catalytic allylation of benzaldehyde (B42025) as the key step. scielo.brscielo.org.mx

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is one of the most common and reliable methods for introducing the stereogenic center found in this compound. scielo.brnih.gov These chiral alcohols are key intermediates that are subsequently converted to the target molecule.

One prominent method is the Noyori asymmetric hydrogenation, which uses catalysts like Ru-BINAP in combination with a chiral diamine. harvard.edu This system is highly efficient for the reduction of β-keto esters and other functionalized ketones. google.comharvard.edu For example, polymer-supported Ru-TsDPEN catalysts have been used for the heterogeneous asymmetric transfer hydrogenation of functionalized aromatic ketones, yielding the corresponding optically active alcohols that are key precursors for this compound. rsc.org Another widely used technique is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent with a chiral oxazaborolidine catalyst. capes.gov.brresearchgate.net This method was utilized in a practical, chromatography-free synthesis of this compound and its metabolite, (R)-norfluoxetine. capes.gov.brresearchgate.net

| Method | Ketone Substrate | Catalyst/Reagent | Chiral Alcohol Intermediate | Result | Reference |

|---|---|---|---|---|---|

| Noyori Asymmetric Hydrogenation | β-amino ketone | Ru-TsDPEN complex | γ-amino alcohol | High yield and enantioselectivity | rsc.org |

| CBS Reduction | Prochiral β-aminoketone | (R)-CBS-oxazaborolidine | (R)-3-(methylamino)-1-phenylpropan-1-ol | Established key intermediate | capes.gov.br |

| Asymmetric Hydrogenation | β-chlorophenylacetone | Chiral catalyst | (R)-chiral alcohol | Leads to this compound | globaljournals.org |

Asymmetric Allylation Strategies for this compound Precursors

Kinetic Resolution Techniques for this compound Production

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. globaljournals.orgnumberanalytics.com As one enantiomer reacts faster than the other, the unreacted starting material becomes enriched in the slower-reacting enantiomer, while the product is formed predominantly from the faster-reacting one. numberanalytics.com The efficiency of this process is determined by the selectivity factor (s), which is the ratio of the reaction rate constants for the two enantiomers. numberanalytics.com While effective, a major limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. researchgate.net

Enzymatic kinetic resolution employs enzymes as highly selective biocatalysts to separate enantiomers. numberanalytics.com Lipases, esterases, and proteases are commonly used for this purpose due to their ability to provide excellent enantioselectivity under mild reaction conditions. numberanalytics.comresearchgate.net

In the context of this compound synthesis, lipases have been used for the kinetic resolution of racemic intermediates. One key intermediate is 3-hydroxy-3-phenylpropanenitrile. Lipase (B570770) from Pseudomonas fluorescens has been used to catalyze the kinetic resolution of this compound via transesterification. nih.gov Similarly, lipase PS-C 'Amano' II has been shown to effectively resolve racemic 3-aryl-3-hydroxypropanenitriles through lipase-mediated transesterification, yielding the (S)-alcohol and the corresponding (R)-acetate in high enantiomeric excess (>99%). researchgate.net Another study demonstrated that Arthrobacter sp. lipase (ABL) could be used for the kinetic resolution of ethyl 3-hydroxy-3-phenylpropanoate, an intermediate for fluoxetine. capes.gov.br Immobilization of the ABL enzyme led to a significant improvement in enantioselectivity, achieving 99% ee for the (R)-isomer. capes.gov.br

| Enzyme | Substrate | Reaction Type | Result | Reference |

|---|---|---|---|---|

| Lipase from Pseudomonas fluorescens | 3-hydroxy-3-phenylpropanonitrile | Transesterification | Successful kinetic resolution to obtain pure (S)-enantiomer. | nih.gov |

| Lipase PS-C 'Amano' II | 3-Aryl-3-hydroxypropanenitriles | Transesterification | (S)-alcohol and (R)-acetate produced with >99% ee. | researchgate.net |

| Arthrobacter sp. lipase (ABL) (immobilized) | Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | (R)-isomer of the intermediate obtained with 99% ee. | capes.gov.br |

Chemical Kinetic Resolution for this compound Enrichment

Chemical kinetic resolution is a prominent technique for enriching one enantiomer from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. globaljournals.org This method has been successfully applied to the synthesis of this compound, often by resolving a chiral intermediate. While effective, this approach necessitates an additional step to manage the unreacted, non-target stereoisomer. globaljournals.org

One notable strategy involves the oxidative kinetic resolution of a key intermediate, racemic 3-phenyl-3-hydroxypropyl p-toluenesulphonate. researchgate.net This reaction, utilizing a (-)-sparteine/Pd(II)/O2 catalytic system, provides a pathway to chiral intermediates required for fluoxetine synthesis. researchgate.net Another approach is the non-enzymatic kinetic resolution of racemic β-hydroxy esters, which are valuable precursors to this compound. csic.es Using a planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative as a catalyst, this method has demonstrated high selectivity for a range of aromatic β-hydroxy esters. csic.es

The effectiveness of this non-enzymatic resolution is influenced by the electronic properties of the substituents on the aromatic ring of the β-hydroxy ester substrate. csic.es The process typically employs acetic anhydride (B1165640) as the acylating agent in tert-amyl alcohol. csic.es The utility of this method was showcased by synthesizing (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key intermediate for this compound, in high enantiomeric purity (99% ee). csic.es

Table 1: Substrate Screening for the Kinetic Resolution of β-Hydroxy-β-Aryl Esters Data sourced from a study on non-enzymatic kinetic resolution by a planar-chiral DMAP catalyst. csic.es

| Substrate (rac-2) | Yield of Recovered Alcohol (%) | Enantiomeric Excess (ee) of Recovered Alcohol (%) | Selectivity Factor (s) |

|---|---|---|---|

| Ethyl 3-hydroxy-3-phenylpropanoate (2a) | 45 | 99 | 79 |

| Ethyl 3-hydroxy-3-(4-methylphenyl)propanoate (2b) | 36 | 99 | 44 |

| Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate (2c) | 36 | 99 | 41 |

| Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate (2d) | 23 | 95 | 107 |

| Ethyl 3-hydroxy-3-(4-bromophenyl)propanoate (2e) | 31 | 98 | 92 |

| Ethyl 3-hydroxy-3-(2-naphthyl)propanoate (2f) | 34 | 99 | 62 |

Classical resolution techniques, such as the fractional crystallization of diastereomeric salts formed with chiral resolving agents like d- and l-mandelic acid, have also been employed to separate the enantiomers of fluoxetine. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for reducing the environmental impact of its production. globaljournals.org This involves developing processes that minimize waste, avoid the use of hazardous substances, and improve energy efficiency. globaljournals.orgacs.org Key areas of focus include the use of sustainable catalysts and environmentally benign solvent systems, which contribute to safer, more efficient, and sustainable manufacturing processes. globaljournals.orgresearchgate.net

Sustainable catalysis in the synthesis of this compound emphasizes the use of highly efficient and recyclable catalysts that can generate the desired enantiomer with high selectivity, thereby maximizing atom economy. globaljournals.org Asymmetric catalytic synthesis is often preferred over classical resolution as it can theoretically convert all of a prochiral starting material into a single enantiomeric product. globaljournals.org

Several catalytic systems have been developed for the enantioselective synthesis of this compound and its key chiral intermediates:

Asymmetric Hydrogenation: This is a powerful method for establishing the chiral center. The Noyori asymmetric hydrogenation, for instance, uses ruthenium-BINAP catalysts for the highly enantioselective reduction of β-ketoesters. harvard.edu This method has been applied to produce intermediates for this compound with high yield and enantiomeric excess (97.5% ee). harvard.edu Similarly, iridium-catalyzed enantioselective hydrogenation of β-amino ketones has been shown to be effective for producing chiral γ-amino alcohol precursors of this compound. dntb.gov.ua

Oxazaborolidine Catalysts: Chiral oxazaborolidine catalysts, such as those derived from proline, are used for the asymmetric reduction of prochiral ketones. researchgate.netresearchgate.net These catalysts can be generated in situ and have been used in flow chemistry protocols, offering high productivity and reducing E-factors (a measure of waste generated). researchgate.netresearchgate.net

Biocatalysis: The use of enzymes (biocatalysts) offers significant advantages due to their high stereoselectivity and operation under mild, environmentally benign conditions. researchgate.netresearchgate.net Ketoreductases, often from yeast strains like Pichia guilliermondii or Lactobacillus kefiri, can asymmetrically reduce prochiral ketones to yield optically active alcohols with excellent enantioselectivity (>99% ee). researchgate.netresearchgate.net Lipases, such as those from Burkholderia cepacia, are used for the kinetic resolution of alcohol intermediates via transesterification, also achieving high enantioselectivity. researchgate.netacs.org

Salen-Metal Complexes: Chiral Salen-Co(III) complexes have been employed as catalysts in the hydrolytic kinetic resolution of racemic epoxides, which are versatile intermediates in fluoxetine synthesis. globaljournals.org

Table 2: Examples of Sustainable Catalytic Systems for this compound Synthesis

| Catalyst Type | Reaction | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Ruthenium-BINAP Complexes | Asymmetric Hydrogenation | High efficiency and enantioselectivity; practical for large-scale synthesis. harvard.edu | Up to 97.5% harvard.edu |

| Ketoreductase (Enzyme) | Asymmetric Ketone Reduction | Environmentally benign; excellent enantioselectivity; uses whole-cell biocatalysts. researchgate.netresearchgate.net | >99% researchgate.net |

| Chiral Oxazaborolidine | Asymmetric Ketone Reduction | Can be generated in situ; suitable for solvent-free conditions and flow chemistry. researchgate.netresearchgate.net | Up to 92% researchgate.net |

| Lipase (Enzyme) | Kinetic Resolution | Immobilized enzymes allow for easy recycling; high enantioselectivity in organic solvents. researchgate.netacs.org | >99% researchgate.net |

| (-)-Sparteine/Pd(II) | Oxidative Kinetic Resolution | Resolves racemic alcohol intermediates. researchgate.net | Not specified for final product |

The choice of solvent is a critical factor in the environmental footprint of a chemical process. globaljournals.org Green chemistry encourages minimizing or replacing volatile, toxic, and non-renewable organic solvents. globaljournals.orgscielo.br In the context of this compound synthesis, research has focused on adopting greener solvent alternatives and solvent-free conditions.

The move away from hazardous solvents like dichloromethane (B109758) (DCM) and N-methylpyrrolidinone (NMP) is a key objective. acs.org Greener alternatives that have been explored include:

Water: As the ultimate green solvent, water is utilized in biocatalytic steps, such as enzymatic reductions, which are often performed in aqueous media. globaljournals.orgresearchgate.net

Benign Organic Solvents: Solvents like ethyl acetate (B1210297) and isopropyl acetate are considered more environmentally friendly than chlorinated hydrocarbons or polar aprotic solvents like dimethylformamide (DMF). acs.orgscielo.br Ethyl acetate has been successfully used as a substitute for DCM in certain reaction steps. acs.org

Ionic Liquids: These salts, which are liquid at low temperatures, have been investigated as recyclable solvent media for cross-coupling reactions that can be part of a synthetic route. scielo.br

Solvent-Free Conditions: Performing reactions without a solvent, where a liquid substrate or reagent also acts as the reaction medium, is an ideal green chemistry scenario. scielo.br This approach has been successfully implemented in the organocatalytic conjugate addition steps and borane-mediated reductions relevant to fluoxetine synthesis, leading to significant reductions in waste and outstanding productivity. researchgate.net

Stereochemical Aspects of R Fluoxetine and Its Biotransformation

Enantiomeric Recognition and Chiral Discrimination of (R)-Fluoxetine

The differential interaction of this compound and its counterpart, (S)-fluoxetine, with chiral environments, such as enzymes and receptors, is known as enantiomeric recognition. up.pt This discrimination is fundamental to the stereoselective metabolism and pharmacokinetics observed with fluoxetine (B1211875). mdpi.comresearchgate.net While both (R)- and (S)-fluoxetine are effective in blocking serotonin (B10506) reuptake, their metabolic pathways diverge significantly. nih.govnih.gov

Various analytical techniques, such as capillary electrophoresis with cyclodextrin (B1172386) modifiers, have been developed to achieve chiral separation of fluoxetine enantiomers, which is essential for studying their individual properties. nih.gov For instance, heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) has been successfully used as a chiral selector for the enantiomeric discrimination of fluoxetine. nih.gov In such separations, this compound is typically the first enantiomer to be detected. nih.gov

Stereoselective Metabolism of this compound

The biotransformation of fluoxetine is a stereoselective process, primarily occurring in the liver through the action of the cytochrome P450 (CYP) enzyme system. mdpi.commdpi.com The main metabolic pathway is N-demethylation, which leads to the formation of the active metabolite, norfluoxetine (B159337). mdpi.commdpi.com

Several CYP450 isoforms are involved in the metabolism of fluoxetine enantiomers. mdpi.compharmgkb.orgmedcraveonline.com In vitro and in vivo studies have implicated CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5 in the conversion of (R)- and (S)-fluoxetine to their respective norfluoxetine metabolites. mdpi.compharmgkb.orgpharmgkb.org

In vitro studies have highlighted the significant role of CYP2C9 in the N-demethylation of this compound. mdpi.comnih.gov Pharmacogenetic studies have further substantiated that CYP2C9 preferentially catalyzes the demethylation of this compound. pharmgkb.org While CYP2D6 is also involved in the formation of (R)-norfluoxetine, its contribution is considered moderate compared to CYP2C9. scinews.uznih.gov In fact, multivariate correlation analysis has identified both CYP2C9 and CYP2D6 as significant contributors to the formation of (R)-norfluoxetine. nih.govcapes.gov.br However, upon chronic administration, the inhibitory effects of fluoxetine and norfluoxetine on CYP2D6 may increase the reliance on CYP2C9 for this compound metabolism. pharmgkb.orgnih.gov

Table 1: Michaelis-Menten constants (Km) for (R)-Norfluoxetine Formation by Expressed CYP Isoforms

| CYP Isoform | Apparent Km (μM) |

|---|---|

| CYP2C9 | 9.7 |

| CYP2C19 | 8.5 |

| CYP2D6 | 1.8 |

Data from in vitro studies with expressed enzymes. nih.gov

While CYP2C9 and CYP2D6 are the primary enzymes in this compound N-demethylation, other isoforms also play a role. mdpi.com In vitro studies have shown that expressed CYP2C19 can form (R)-norfluoxetine. nih.gov this compound is also a substrate for CYP2C19, with a Km value of 154 μM. mdpi.comnih.gov

CYP3A4 and CYP3A5 are also implicated in the biotransformation of fluoxetine enantiomers. mdpi.compharmgkb.org In vitro experiments suggest a role for CYP3A4 in fluoxetine metabolism. nih.gov While both enantiomers of fluoxetine and norfluoxetine can inhibit CYP3A4, only (S)-fluoxetine and (R)-norfluoxetine have been identified as time-dependent inhibitors of this enzyme. researchgate.netnih.gov The contribution of these enzymes to this compound metabolism may become more significant during long-term therapy due to the inhibition of CYP2D6. mdpi.compharmgkb.org

The N-demethylation of this compound results in the formation of its active metabolite, (R)-norfluoxetine. nih.gov This metabolite is also a chiral compound. mdpi.com (R)-Norfluoxetine is a selective serotonin reuptake inhibitor, although it is significantly less potent than its (S)-enantiomer. pharmgkb.orgmedcraveonline.com Specifically, (S)-norfluoxetine has about 20 times higher potency in blocking serotonin reuptake than (R)-norfluoxetine. pharmgkb.org

The metabolic pathways of the two fluoxetine enantiomers are distinctly different. The clearance of this compound is approximately four times greater than that of (S)-fluoxetine, leading to a shorter half-life for the (R)-enantiomer. nih.govnih.gov

The primary distinction lies in the CYP450 isoforms responsible for their metabolism. While CYP2C9 is the main enzyme for this compound demethylation, the formation of (S)-norfluoxetine is highly dependent on CYP2D6. mdpi.compharmgkb.org Consequently, individuals with genetic variations leading to poor CYP2D6 metabolism show significantly altered pharmacokinetics of the (S)-enantiomers but less so for the (R)-enantiomers. nih.gov Furthermore, the (R)-enantiomer and its metabolite, (R)-norfluoxetine, are weaker inhibitors of CYP2D6 compared to the (S)-enantiomers. nih.govmdpi.com

Table 2: Key Metabolic Differences Between (R)- and (S)-Fluoxetine

| Feature | This compound | (S)-Fluoxetine |

|---|---|---|

| Primary Metabolizing Enzyme | CYP2C9 mdpi.compharmgkb.org | CYP2D6 mdpi.compharmgkb.org |

| Clearance Rate | ~4 times higher than (S)-fluoxetine nih.govnih.gov | Lower than this compound nih.govnih.gov |

| CYP2D6 Inhibition | Weaker inhibitor nih.govmdpi.com | Potent inhibitor nih.govmdpi.com |

| Potency of Metabolite (Norfluoxetine) | (R)-Norfluoxetine is ~20 times less potent pharmgkb.org | (S)-Norfluoxetine is highly potent pharmgkb.org |

Role of CYP2C9 and CYP2D6 in this compound Metabolism

Inhibition of Cytochrome P450 Enzymes by this compound and (R)-Norfluoxetine

This compound and its primary active metabolite, (R)-norfluoxetine, are known to interact with various cytochrome P450 (CYP) enzymes, which are critical for the metabolism of numerous drugs. pharmgkb.orgnih.gov The inhibitory effects of these compounds are stereoselective and can lead to significant drug-drug interactions. pharmgkb.orgmdpi.com Both enantiomers of fluoxetine and norfluoxetine are inhibitors of CYP2D6-mediated reactions, and they have also demonstrated inhibitory capabilities toward CYP2C19, CYP2C9, and CYP3A4 in in vitro studies. pharmgkb.orgmedcraveonline.com

The inhibition of CYP enzymes can be categorized as either reversible (competitive or noncompetitive) or irreversible (mechanism-based). nih.gov this compound and (R)-norfluoxetine exhibit different potencies and mechanisms of inhibition across the various CYP isoforms.

Inhibition of CYP2D6

Inhibition of CYP2C9

In vitro studies have demonstrated that fluoxetine enantiomers inhibit CYP2C9. mdpi.comnih.gov Research on the p-hydroxylation of phenytoin, a reaction specifically catalyzed by CYP2C9, revealed that this compound is a more potent inhibitor than its corresponding (S)-enantiomer. nih.gov One study reported an average inhibition constant (Ki) of 13 μM for this compound, which was significantly lower than the 62 μM Ki for (S)-fluoxetine, indicating a nearly five-fold weaker inhibition by the (S)-enantiomer. nih.gov Racemic norfluoxetine also showed notable inhibition with a Ki of 17 μM. nih.gov Furthermore, CYP2C9 has been identified as a key enzyme in the N-demethylation of this compound. pharmgkb.orgdrugbank.compharmgkb.org

Inhibition of CYP2C19

This compound and (R)-norfluoxetine are also recognized as inhibitors of CYP2C19. mdpi.comnih.gov Their inhibitory action can be both reversible and time-dependent (mechanism-based). nih.govresearchgate.net In a reversible inhibition assay, this compound was found to be a more potent inhibitor than (S)-fluoxetine, with IC₅₀ values of 21 μM and 93 μM, respectively. researchgate.net However, when NADPH was included to assess time-dependent inhibition, the IC₅₀ values for both enantiomers decreased significantly, indicating mechanism-based inactivation. researchgate.net

Further kinetic studies identified this compound as an efficient time-dependent inhibitor of CYP2C19, with a Kᵢ of 2 ± 1 μM and a kᵢₙₐ꜀ₜ,ₐₚₚ of 0.017 ± 0.001 min⁻¹. nih.govresearchgate.net Although both enantiomers of fluoxetine and norfluoxetine were found to be time-dependent inhibitors of CYP2C19, this compound and (S)-norfluoxetine were identified as the most efficient. nih.gov

Inhibition of CYP3A4

The inhibitory effects of the fluoxetine enantiomers on CYP3A4 are less pronounced compared to other isoforms, but still significant. asm.org Research has shown that (R)-norfluoxetine contributes to the time-dependent inhibition of CYP3A4. nih.govresearchgate.netnih.gov It was identified as a more potent time-dependent inhibitor of CYP3A4 than (S)-fluoxetine. nih.govresearchgate.net In vitro kinetic analysis determined the Kᵢ and kᵢₙₐ꜀ₜ,ₐₚₚ for (R)-norfluoxetine to be 8 ± 3 μM and 0.011 ± 0.001 min⁻¹, respectively. nih.govnih.govresearchgate.net In contrast, this compound did not demonstrate significant time-dependent inhibition of CYP3A4. nih.gov However, in vitro studies have reported that norfluoxetine is a more potent inhibitor of CYP3A activity than the parent fluoxetine compound. asm.org

Data Tables

The following tables summarize the in vitro inhibition parameters for this compound and (R)-norfluoxetine against various Cytochrome P450 enzymes. Data for the corresponding (S)-enantiomers are included for comparative purposes.

| Inhibitor | Enzyme | Inhibition Constant (Ki) (μM) | Source |

|---|---|---|---|

| This compound | CYP2C9 | 13 | nih.gov |

| (S)-Fluoxetine | CYP2C9 | 62 | nih.gov |

| Norfluoxetine (Racemic) | CYP2C9 | 17 | nih.gov |

| Inhibitor | Enzyme | Reversible Inhibition (IC50) (μM) | Source |

|---|---|---|---|

| This compound | CYP2C19 | 21 | researchgate.net |

| (S)-Fluoxetine | CYP2C19 | 93 | researchgate.net |

| Racemic Fluoxetine | CYP2C19 | 27 | researchgate.net |

| Inhibitor | Enzyme | Inhibition Constant (KI) (μM) | Apparent Max. Inactivation Rate (kinact,app) (min-1) | Source |

|---|---|---|---|---|

| This compound | CYP2C19 | 2 ± 1 | 0.017 ± 0.001 | nih.gov |

| (S)-Norfluoxetine | CYP2C19 | 7 ± 1 | 0.059 ± 0.002 | nih.gov |

| (S)-Fluoxetine | CYP3A4 | 21 ± 19 | 0.009 ± 0.003 | nih.gov |

| (R)-Norfluoxetine | CYP3A4 | 8 ± 3 | 0.011 ± 0.001 | nih.govnih.gov |

Preclinical Pharmacological and Neurobiological Investigations of R Fluoxetine

Molecular and Cellular Mechanisms of Action of (R)-Fluoxetine

This compound, an enantiomer of the widely known antidepressant fluoxetine (B1211875), exhibits a distinct pharmacological profile that has been the subject of significant preclinical investigation. Its mechanisms of action extend beyond simple serotonin (B10506) reuptake inhibition, involving complex interactions with various receptors and intracellular signaling pathways.

This compound, like its S-enantiomer, is a potent inhibitor of the serotonin transporter (SERT). wikipedia.orgnih.gov Binding studies have confirmed the selectivity of both (R)- and (S)-fluoxetine for the serotonin transporter over the dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) transporters. nih.govresearchgate.net While both enantiomers contribute to the biological activity of racemic fluoxetine, the (R)-(+)-stereoisomer is a more potent inhibitor of SERT with a longer duration of action compared to the (S)-(−)-isomer. wikipedia.org Saturation binding experiments have determined the dissociation constant (Kd) of this compound for the human serotonin transporter (hSERT) to be 5.2 ± 0.9 nM, indicating a high affinity. nih.gov This is comparable to the Kd value for (S)-fluoxetine, which is 4.4 ± 0.4 nM. nih.gov The potent inhibition of SERT by this compound leads to an increase in the extracellular levels of serotonin in various brain regions, which is a primary mechanism underlying its antidepressant effects. nih.govresearchgate.net

Table 1: Binding Affinity of this compound for SERT

| Compound | Transporter | Binding Affinity (Kd) |

|---|

A key feature of this compound's pharmacological profile is its significant affinity for certain serotonin receptor subtypes, a property not shared by its S-enantiomer. nih.govresearchgate.net

This compound demonstrates notable interactions with 5-HT1A, 5-HT2A, and 5-HT2C receptors. Research indicates that this compound-induced melanin (B1238610) synthesis is mediated through both the 5-HT1A and 5-HT2A receptors. mdpi.comresearchgate.netnih.govresearcher.life Studies have shown that racemic fluoxetine has a high affinity for 5-HT1A receptors, with a Ki value of 14.0 +/- 2.8 nM. nih.gov

This compound, but not (S)-fluoxetine, shows significant affinity for the human 5-HT2A and 5-HT2C receptors. nih.govresearchgate.netncats.io It acts as an antagonist at these receptors. nih.govresearchgate.netncats.io The inhibition constants (Ki) for this compound are reported to be 68.0 nM for the 5-HT2A receptor and 70.0 nM for the 5-HT2C receptor. ncats.io Another study reported a Ki of approximately 65 nM for the 5-HT2C receptor. nih.govpnas.org Functional studies using GTPγS binding assays have confirmed the antagonist activity of this compound at both 5-HT2A and 5-HT2C receptors. nih.govresearchgate.netncats.io The antagonist properties of this compound at 5-HT2C receptors may contribute to the observed increases in extracellular catecholamines. nih.govresearchgate.net

Table 2: Receptor Binding Affinities of this compound

| Receptor | Binding Affinity (Ki) | Activity |

|---|---|---|

| 5-HT1A | 14.0 ± 2.8 nM (racemic fluoxetine) nih.gov | Modulator nih.gov |

| 5-HT2A | 68.0 nM ncats.io | Antagonist nih.govresearchgate.netncats.io |

Recent groundbreaking research has revealed that fluoxetine's therapeutic effects are not solely dependent on SERT inhibition but also involve direct interaction with neurotrophic receptors, specifically the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). frontiersin.orgfrontiersin.orgmdpi.com Studies have demonstrated that various antidepressants, including fluoxetine, directly bind to the transmembrane domain of dimerized TrkB. mdpi.commdpi.comresearchgate.netresearchgate.net This binding is thought to allosterically promote BDNF signaling. frontiersin.org A specific point mutation in the TrkB transmembrane domain (TrkB-Y433F) abolishes the binding of antidepressants like fluoxetine, highlighting the direct nature of this interaction. frontiersin.orgresearchgate.net The binding of fluoxetine to TrkB facilitates its synaptic localization and enhances its activation by BDNF. frontiersin.org This mechanism is considered fundamental to the activity-dependent synaptic plasticity that underlies the therapeutic effects of fluoxetine. frontiersin.org

The interaction of this compound with its molecular targets initiates a cascade of intracellular signaling events that ultimately modulate neuronal function and plasticity.

This compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.comresearchgate.netnih.govresearcher.life Specifically, research has demonstrated that this compound increases the phosphorylation of p38 MAPK in a concentration-dependent manner. mdpi.comresearchgate.netresearchgate.net This activation of the p38 MAPK cascade is linked to downstream effects such as the activation of the microphthalmia-associated transcription factor (MITF). mdpi.com Interestingly, this compound's effect appears to be specific to the p38 MAPK pathway, as it does not seem to affect the phosphorylation of other MAPKs like the extracellularly responsive kinase (ERK1/2) or the c-Jun N-terminal kinase (JNK). mdpi.comresearchgate.netnih.govresearcher.life

Intracellular Signaling Cascades Modulated by this compound

cAMP/CREB Signaling Pathways

The cyclic adenosine (B11128) monophosphate (cAMP) and cAMP response element-binding protein (CREB) signaling pathway is a critical intracellular cascade involved in neuronal plasticity and survival. mdpi.com Chronic administration of antidepressants often leads to the activation of the cAMP system, which in turn increases the expression of transcription factors like CREB. mdpi.com CREB is a key regulator of genes associated with neuroplasticity, including brain-derived neurotrophic factor (BDNF). mdpi.comimrpress.com

Preclinical studies investigating the effects of fluoxetine, the racemic mixture of (R)- and (S)-fluoxetine, have shown modulation of the cAMP/CREB pathway. Chronic fluoxetine treatment has been found to increase CREB phosphorylation at Serine 133 in the hippocampus and prefrontal cortex of rats. researchgate.net This phosphorylation is a key step in CREB activation. Specifically, fluoxetine was shown to have a more pronounced effect on CREB phosphorylation compared to other antidepressants like desipramine (B1205290) and reboxetine. researchgate.net Further research has indicated that fluoxetine can reverse stress-induced decreases in the levels of phosphorylated ERK2 (P-ERK2) and phosphorylated CREB (P-CREB) in the hippocampus and prefrontal cortex of rats. researchgate.net The activation of the ERK-CREB signal system is suggested to be a target for the therapeutic action of fluoxetine. researchgate.net Some studies suggest that fluoxetine's effect on CREB phosphorylation involves the CaM Kinase IV and MAP kinase cascades. researchgate.net

While much of the research has been conducted with racemic fluoxetine, the activation of the CREB/BDNF/TrkB pathway is considered a promising therapeutic approach. imrpress.com The cAMP/PKA pathway is also implicated in mediating the effects of antidepressants like fluoxetine, leading to increased cAMP and pCREB expression in the hippocampus. frontiersin.org

Neuroplasticity and Neurogenesis Studies with this compound in Preclinical Models

Effects of this compound on Hippocampal Cell Proliferation and Neurogenesis in Adult Rodents

This compound has been shown to influence neurogenesis, the process of generating new neurons, in the adult rodent brain, particularly within the hippocampus. Studies have demonstrated that chronic treatment with this compound can increase cell proliferation in the hippocampus of adult mice. nih.gov This effect is considered a key component of the neuroplastic changes induced by antidepressants.

In female C57BL/6J mice, this compound treatment was observed to enhance hippocampal cell proliferation. nih.gov Specifically, an increase in cell proliferation was noted in the suprapyramidal blade of the dentate gyrus. nih.gov Research using the racemic mixture of fluoxetine has consistently shown that chronic administration increases the number of proliferating cells in the dentate gyrus of adult rats. researchgate.netjneurosci.org This pro-neurogenic action includes promoting the proliferation, differentiation, and survival of progenitor cells in the hippocampus. cnr.it

The effects of fluoxetine on neurogenesis are often linked to its behavioral outcomes. For instance, studies with racemic fluoxetine have correlated its antidepressant effects with increased hippocampal cell proliferation in adult rodents. nih.gov Furthermore, the estrous cycle in female rodents can influence the effects of fluoxetine on adult hippocampal neurogenesis, with more pronounced effects observed during the estrus and diestrus phases. nih.gov

| Study Focus | Animal Model | Key Findings | Citation |

| This compound and hippocampal cell proliferation | C57BL/6J female mice | This compound increased cell proliferation in the hippocampus, particularly in the suprapyramidal blade of the dentate gyrus. | nih.gov |

| Racemic fluoxetine and cell proliferation | Adult rats | Chronic fluoxetine treatment significantly increased the number of proliferating cells (Ki67-positive) in the dentate gyrus. | researchgate.net |

| Racemic fluoxetine and neurogenesis | Adult rats | Chronic administration of fluoxetine increased the number of BrdU-positive cells, indicating increased neurogenesis. | jneurosci.org |

| Racemic fluoxetine and estrous cycle | Female C57BL/6J mice | The effects of fluoxetine on adult hippocampal neurogenesis were most pronounced during the estrus and diestrus phases. | nih.gov |

This compound Impact on Neuronal Progenitor Cell Dynamics

In vitro studies using fetal hypothalamic neuroprogenitor cells have shown that fluoxetine can induce the proliferation of these cells, as indicated by an increase in the size of neurospheres and the number of Ki-67 positive (proliferating) cells. plos.org The same study also found that fluoxetine inhibited the differentiation of these progenitor cells into mature neurons, leading to a higher number of undifferentiated (SOX-2 positive) cells. plos.org This suggests that fluoxetine can maintain a pool of progenitor cells. The pro-neurogenic actions of fluoxetine are believed to involve promoting the proliferation, differentiation, and survival of these progenitor cells within the hippocampus. cnr.it

Modulation of Synaptic Plasticity by this compound

Dendritic Spine Density and Synaptic Protein Expression (e.g., PSD-95, Synapsin-1)

This compound has been implicated in the modulation of synaptic plasticity, a fundamental process for learning and memory, through its effects on dendritic spine structure and the expression of key synaptic proteins. Chronic treatment with racemic fluoxetine has been shown to increase dendritic spine density in various forebrain regions. frontiersin.org Specifically, studies have reported an increase in the number of mature, mushroom-type spines. frontiersin.org This remodeling of dendritic spines is considered a crucial aspect of the therapeutic effects of fluoxetine. d-nb.info

In addition to structural changes, this compound influences the expression of proteins critical for synaptic function. Postsynaptic density protein 95 (PSD-95) and synapsin-1 are two such proteins. PSD-95 is a scaffolding protein important for the structure of excitatory synapses, while synapsin-1 is involved in regulating neurotransmitter release.

Studies have shown that chronic fluoxetine treatment can reverse stress-induced reductions in PSD-95 and synapsin-1 levels in the hippocampus of mice. nih.govresearchgate.net This effect appears to be mediated, at least in part, by the mTOR signaling pathway, as the effects were blocked by the mTOR inhibitor rapamycin (B549165) in the hippocampus. nih.govresearchgate.net In ovariectomized rats, a model for reduced synapse density, chronic fluoxetine treatment increased the expression of phosphosynapsin and PSD-95 in the hippocampus. nih.gov These findings suggest that fluoxetine's ability to increase synaptic protein expression may be more apparent in situations where synaptic connectivity is compromised. nih.gov However, some studies have reported conflicting results, with one study showing that lurasidone (B1662784) and fluoxetine decreased PSD-95 in the hippocampus and prefrontal cortex of male mice. mdpi.com

| Protein | Effect of Fluoxetine | Brain Region | Animal Model | Citation |

| Dendritic Spines | Increased density and mature spines | Forebrain regions, Hippocampus | Rats | frontiersin.orgd-nb.info |

| PSD-95 | Increased expression (reversing stress-induced reduction) | Hippocampus | Mice | nih.govresearchgate.net |

| Synapsin-1 | Increased expression (reversing stress-induced reduction) | Hippocampus | Mice | nih.govresearchgate.net |

| Phosphosynapsin | Increased expression | Hippocampus | Ovariectomized rats | nih.gov |

| PSD-95 | Increased expression | Hippocampus | Ovariectomized wildtype mice | nih.gov |

| PSD-95 | Decreased expression | Hippocampus, Prefrontal Cortex | Male mice | mdpi.com |

Brain-Derived Neurotrophic Factor (BDNF) and TrkB Signaling in this compound Actions

The neurotrophin brain-derived neurotrophic factor (BDNF) and its high-affinity receptor, tropomyosin receptor kinase B (TrkB), are central to the neuroplastic effects of this compound. frontiersin.org The BDNF/TrkB signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity. mdpi.comresearchgate.net

Chronic administration of fluoxetine has been consistently shown to increase both the mRNA and protein expression of BDNF in the brain, particularly in the hippocampus. imrpress.comresearchgate.netresearchgate.net This upregulation of BDNF is a key mechanism underlying the therapeutic effects of antidepressants. mdpi.com this compound's actions are closely tied to the activation of this pathway.

The binding of BDNF to TrkB initiates several intracellular signaling cascades that promote neuroplasticity. mdpi.comresearchgate.net Studies have demonstrated that fluoxetine can directly activate the TrkB receptor, leading to its phosphorylation. researchgate.net This activation can occur independently of BDNF and monoamine transporter blockade. mdpi.com The activation of TrkB by fluoxetine is essential for its effects on synaptic protein expression. For instance, in a transgenic mouse model with a non-functional TrkB receptor, fluoxetine failed to increase hippocampal PSD-95 levels in ovariectomized mice, highlighting the necessity of TrkB signaling for this effect. nih.gov

Furthermore, the activation of the CREB/BDNF/TrkB pathway is considered a critical signaling cascade for the therapeutic effects of fluoxetine. imrpress.comresearchgate.net The transcription factor CREB can regulate the expression of the Bdnf gene, creating a positive feedback loop where TrkB activation can lead to further BDNF production. mdpi.com The neurogenic effects of fluoxetine are also dependent on TrkB signaling; in mice lacking the TrkB receptor in neural progenitor cells, the neurogenesis-promoting effects of fluoxetine are absent. cnr.it

Regional Brain Effects of this compound in Animal Models (e.g., Hippocampus, Prefrontal Cortex, Amygdala, Somatosensory Cortex)

Preclinical studies in animal models have demonstrated that this compound exerts significant effects on several key brain regions implicated in mood regulation and cognition.

Hippocampus: A notable effect of this compound is the enhancement of cell proliferation in the hippocampus of mice. nih.gov Specifically, an increase in cell proliferation has been observed in the suprapyramidal blade of the dentate gyrus. nih.gov Chronic treatment with fluoxetine, the racemic mixture containing this compound, has been shown to increase dendritic spine density in the hippocampus. frontiersin.org Furthermore, chronic administration of fluoxetine can reverse neurogenesis deficits in the hippocampus caused by stressors like radiation and temozolomide (B1682018) treatment. physiology.org In a model of depression induced by olfactory bulbectomy, fluoxetine treatment reversed the associated increase in hippocampal acetylcholinesterase (AChE) activity. nih.gov Research also indicates that chronic fluoxetine treatment leads to a reduction in the density and diameter of serotonin (5-HT) fibers specifically within the hippocampus, suggesting a region-specific structural remodeling of serotonergic innervation. acs.org

Prefrontal Cortex: In the prefrontal cortex (PFC), chronic fluoxetine treatment has been associated with an increase in dendritic spine density in the medial prefrontal cortex (mPFC). frontiersin.org Studies have also shown that juvenile fluoxetine treatment can lead to an increased volume and number of neurons and astrocytes in specific subregions of the mPFC in female rats. biorxiv.org Furthermore, chronic fluoxetine administration has been found to increase the expression of the immediate early gene c-fos and dendritic spine density in the somatosensory cortex of rats. mdpi.com

Amygdala: The amygdala, a brain region central to processing emotions like fear and anxiety, is also affected by fluoxetine. In female rats, juvenile treatment with fluoxetine led to an increase in cell proliferation in the amygdala. researchgate.net Early-life stress has been shown to cause persistent alterations in amygdala function, and studies are ongoing to understand how compounds like fluoxetine might modulate these changes. pnas.org

Somatosensory Cortex: Investigations into the effects of this compound on the somatosensory cortex have revealed that chronic fluoxetine treatment does not alter the density of serotonergic fibers in the primary somatosensory cortex barrel field (S1BF), in contrast to the changes observed in the hippocampus. acs.org However, other research has shown that chronic fluoxetine can increase c-fos expression and dendritic spine density in the somatosensory cortex. mdpi.com

Comparative Behavioral Pharmacology of this compound in Animal Models

This compound has demonstrated a capacity to enhance cognitive flexibility and learning in rodent models. In a behavioral sequencing task using the IntelliCage system, mice treated with this compound showed more rapid acquisition of the task and enhanced cognitive flexibility during subsequent reversal stages compared to those treated with (S)-fluoxetine. nih.gov This suggests that this compound may have a superior ability to facilitate adaptation to changing rules and contingencies. nih.gov Further studies using a touchscreen-based sequential reversal learning test in mice indicated that fluoxetine could inhibit perseverative and premature responses, promoting more conservative strategies in later stages of learning. bohrium.com These findings point towards a role for this compound in improving executive functions related to cognitive flexibility. nih.govbohrium.com

Research suggests that this compound can positively influence spatial learning and memory. Studies have indicated that this compound more consistently improves spatial learning and memory compared to its S-enantiomer. nih.gov In mouse models of Alzheimer's disease, chronic treatment with racemic fluoxetine has been shown to alleviate impairments in spatial learning ability as assessed by the Morris water maze. oncotarget.com Furthermore, fluoxetine has been found to reverse deficits in spatial learning and memory induced by treatments such as radiation and temozolomide. physiology.org The Morris water maze is a widely used task to evaluate hippocampus-dependent spatial reference learning. uzh.ch

The effects of this compound on exploratory behavior and locomotor activity appear to be context-dependent and can vary between different animal strains. In some studies, this compound was found to enhance exploratory activity in the open-field and elevated plus maze tests. researchgate.net However, chronic treatment with racemic fluoxetine has been shown to reduce locomotor activity in certain mouse strains like C57BL/6J and 129SvEv, but not in BALB/c and DBA/2 strains. nih.gov In a mouse model of Fragile X syndrome, fluoxetine normalized locomotor hyperactivity but also led to an abnormal increase in exploratory activity. frontiersin.org In rats that have undergone olfactory bulbectomy, a model for depression, chronic fluoxetine treatment reversed the induced hyperactivity in the open-field test. nih.gov

This compound has shown efficacy in mitigating behavioral dysfunctions induced by stress in animal models. In models of chronic stress, fluoxetine treatment has been found to attenuate depressive-like behaviors. researchgate.netnih.gov For instance, in mice subjected to chronic restraint stress, fluoxetine administration occluded the development of depressive-like behaviors. researchgate.net Similarly, in Flinders Sensitive Line rats, a genetic model of depression, fluoxetine treatment significantly decreased immobility in the forced swim test, although this effect was not observed in socially isolated rats of the same line, suggesting a model of treatment-resistant depression. frontiersin.org Chronic fluoxetine treatment has also been shown to reverse anhedonia, a core symptom of depression, in chronically stressed animals. frontiersin.org

Comparative studies have indicated that this compound may possess superior efficacy over (S)-fluoxetine and, in some cases, racemic fluoxetine in standard preclinical tests for antidepressant and anxiolytic activity.

Forced-Swim Test (FST): In the FST, a measure of behavioral despair, this compound was found to be more effective than (S)-fluoxetine in reducing immobility time in mice. nih.govresearchgate.net Racemic fluoxetine also significantly reduced immobility, but the effect of this compound was noted to be greater. researchgate.net The FST is a widely used screening tool for potential antidepressant compounds. frontiersin.orgplos.org

Elevated Plus Maze (EPM): In the EPM, a test for anxiety-like behavior, this compound demonstrated superior effects compared to (S)-fluoxetine. nih.gov Treatment with this compound significantly increased the time spent in the open arms of the maze, an indicator of reduced anxiety. researchgate.net Racemic fluoxetine also produced an anxiolytic-like effect in this paradigm. researchgate.net

Tail-Suspension Test (TST): Similar to the FST, the TST is another model used to assess antidepressant efficacy. In this test, this compound was significantly more effective at reducing immobility time compared to (S)-fluoxetine. nih.govresearchgate.net While racemic fluoxetine also decreased immobility, the effect of this compound was more pronounced. researchgate.net

Table of Findings:

Evaluation of Stress-Induced Behavioral Dysfunctions in this compound Administered Animals

Other Preclinical Pharmacological Effects of this compound

Beyond its well-documented effects on serotonin reuptake, this compound and its racemic mixture have been investigated for a range of other pharmacological activities. These preclinical studies have unveiled potential immunomodulatory, anti-proliferative, and pigmentation-modulating properties of the compound in various biological systems.

Research indicates that fluoxetine can exert significant immunomodulatory effects, particularly on T lymphocyte function, although these effects appear to be highly dependent on the cellular activation state and local microenvironment. conicet.gov.arkarger.com Much of the existing research has been conducted using the racemic mixture of fluoxetine.

In vitro studies have shown that fluoxetine can directly modulate T lymphocyte proliferation in a dual manner. conicet.gov.arnih.gov For instance, when T cells were stimulated with an optimal concentration of a mitogen, fluoxetine inhibited their proliferation. nih.gov Conversely, at suboptimal mitogen concentrations, both fluoxetine and serotonin stimulated T-cell proliferation. nih.gov This suggests that fluoxetine's effects are complex and partially independent of its action on serotonin reuptake. nih.gov Further studies have reported that fluoxetine suppresses the proliferation of human T cells stimulated with mitogens and downregulates the production of Th1-type cytokines, such as interferon-gamma (IFN-γ). conicet.gov.aroup.com

In animal models, the immunomodulatory actions of fluoxetine are also evident. In a mouse model of T-cell lymphoma, chronic fluoxetine treatment was found to inhibit tumor growth by enhancing T-cell-mediated immunity. nih.gov This was associated with an increase in mitogen-induced T-cell proliferation and the expression of Tumor Necrosis Factor-alpha (TNF-α) and IFN-γ. nih.gov Similarly, in a tumor-bearing mouse model under chronic stress, fluoxetine administration enhanced cellular immunity by promoting the differentiation of CD4+ T cells into Th1 cells, which increased the concentrations of IL-2 and IFN-γ, while inhibiting differentiation into Th2 and Th17 cells. frontiersin.orgfrontiersin.org This shift in T-cell differentiation contributes to an anti-tumor immune response. frontiersin.org The compound's ability to inhibit the kynurenine (B1673888) pathway, which is known to suppress T-cell proliferation, further contributes to its immuno-enhancing effects in a tumor context. frontiersin.orgfrontiersin.org

| Biological System | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| Murine T-lymphocytes (in vitro) | Modulation of proliferation | Stimulated proliferation at suboptimal mitogen concentration; inhibited at optimal concentration. | nih.gov |

| Human T-lymphocytes (in vitro) | Suppression of cytokine production | Downregulated production of Th1 cytokine IFN-γ. | oup.com |

| Tumor-bearing mice | Inhibition of tumor growth | Increased T-cell proliferation and expression of TNF-α and IFN-γ. | nih.gov |

| Tumor-bearing mice with chronic stress | Enhancement of cellular immunity | Promoted Th1 cell differentiation; increased IL-2 and IFN-γ levels. | frontiersin.orgfrontiersin.org |

| Dendritic Cell / T-Cell Co-culture | Suppression of antigen presentation | Inhibited T-cell proliferation in response to bacterial antigens presented by dendritic cells. | oup.comnih.gov |

Fluoxetine has demonstrated notable effects on the growth and viability of various non-neuronal cell lines, with a significant body of research focusing on cancer cells. These studies suggest that fluoxetine possesses anti-proliferative and pro-apoptotic properties that are distinct from its neurological mechanism of action. oncotarget.com

In vitro experiments have consistently shown that fluoxetine reduces the viability of a range of human cancer cell lines in a concentration-dependent manner. tandfonline.com Affected cell lines include lung (A549), colon (HT29), breast (T47D, MCF-7), and hepatocellular carcinoma (Hep3B). tandfonline.commdpi.comfarmaciajournal.com For example, in the Hep3B human hepatocellular carcinoma cell line, treatment with fluoxetine led to a significant reduction in cell viability, with a concentration of 100 μM reducing viability to approximately 30.4%. mdpi.com Similarly, fluoxetine induced a dose-dependent reduction in the viability of non-small cell lung cancer cells (CL1-5-F4) and inhibited the proliferation of breast cancer cells. farmaciajournal.comjcancer.org Notably, some studies suggest that fluoxetine selectively targets tumor cells, as it did not decrease the viability of non-cancer cell lines in the same experiments. oncotarget.com

The mechanisms underlying these anti-cancer effects involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. jcancer.orgiiarjournals.org In A549 lung cancer cells, fluoxetine administration was found to significantly inhibit proliferation, migration, and clonal formation while inducing apoptosis. frontiersin.orgfrontiersin.org Mechanistic studies in A549 and HT29 cells revealed that fluoxetine inhibits the phosphorylation of ERK1/2 kinases, which is followed by changes in the expression of genes that regulate the cell cycle, ultimately leading to a slowdown in cell cycle progression. tandfonline.com In other cancer cell lines, fluoxetine has been shown to induce G0/G1 cell cycle arrest and disrupt autophagy flux. jcancer.org

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | Reduced cell growth; inhibited ERK1/2 phosphorylation; induced apoptosis. | frontiersin.orgtandfonline.com |

| HT29 | Colon Adenocarcinoma | Reduced cell growth; inhibited ERK1/2 phosphorylation. | tandfonline.com |

| Hep3B | Hepatocellular Carcinoma | Reduced cell viability (viability of 30.4% at 100 μM); induced apoptosis. | mdpi.comiiarjournals.org |

| T47D | Breast Carcinoma | Reduced cell growth; anti-proliferative effect. | tandfonline.comfarmaciajournal.com |

| MCF-7 | Breast Adenocarcinoma | Exhibited anti-proliferative activity. | farmaciajournal.com |

| B16F10 | Murine Melanoma | Inhibited cell growth and induced G0/G1 cell cycle arrest. | jcancer.org |

Preclinical investigations have identified a specific and stereoselective role for this compound in the regulation of melanogenesis, the process of melanin synthesis. nih.govnih.gov Research has demonstrated that this compound, in stark contrast to its S-enantiomer, actively promotes melanin production. dntb.gov.uaresearchgate.net

This effect has been observed consistently across different models, including murine B16F10 melanoma cells, normal human melanocytes (NHMCs), and in vivo zebrafish models. nih.govdntb.gov.ua The core mechanism involves the upregulation of key proteins in the melanin synthesis pathway. This compound significantly increases the expression of microphthalmia-associated transcription factor (MITF), which is the master transcriptional regulator of melanocyte differentiation, and tyrosinase (TYR), the rate-limiting enzyme in melanin production. nih.govnih.govresearchgate.net In contrast, (S)-fluoxetine shows no such effect on the expression of these critical melanogenic factors. nih.govdntb.gov.ua

Further investigation into the signaling cascade revealed that this compound mediates its pro-melanogenic effects through the serotonin 1A (5-HT1A) and serotonin 2A (5-HT2A) receptors. nih.govdntb.gov.uaresearcher.life The use of antagonists for these receptors was shown to reverse the increase in melanin synthesis induced by this compound. nih.gov The downstream signaling involves the specific phosphorylation and activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway. nih.govdntb.gov.uaresearcher.life Notably, this compound did not affect the phosphorylation of other related kinases such as ERK1/2 or c-Jun N-terminal kinase (JNK), indicating a specific signaling route. nih.govdntb.gov.ua These findings suggest that this compound may act as a stimulator of pigmentation. nih.gov

| Model System | Parameter Measured | Effect of this compound | Effect of (S)-Fluoxetine | Reference |

|---|---|---|---|---|

| B16F10 Murine Melanoma Cells | Melanin Content | Significantly increased | No obvious effect | nih.govresearchgate.net |

| B16F10 Murine Melanoma Cells | Tyrosinase (TYR) Activity | Significantly increased | No obvious effect | nih.govresearchgate.net |

| B16F10 Murine Melanoma Cells | MITF Protein Expression | Significantly upregulated | No obvious effect | nih.govresearchgate.net |

| B16F10 Murine Melanoma Cells | p38 MAPK Phosphorylation | Increased | Not reported | nih.govdntb.gov.ua |

| Zebrafish (in vivo) | Melanin Synthesis | Significantly increased | No obvious effect | nih.govdntb.gov.ua |

Advanced Analytical and Methodological Approaches for R Fluoxetine Research

Chiral Analytical Techniques for Enantiomeric Purity and Separation of (R)-Fluoxetine

The stereoselective nature of this compound's metabolism and pharmacological activity necessitates the use of advanced chiral analytical techniques to ensure enantiomeric purity and to accurately separate it from its (S)-enantiomer. researchgate.net Capillary electrophoresis (CE) has emerged as a powerful and efficient method for this purpose, offering high flexibility, low consumption of reagents, and high separation efficiency. nih.govsid.ir

Capillary electrophoresis (CE) is a premier technique for the enantioseparation of fluoxetine (B1211875). nih.gov The successful chiral separation of fluoxetine enantiomers by CE heavily relies on the use of chiral selectors, which are added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. researchgate.net

Research has shown that various types of cyclodextrins can be employed to achieve baseline separation. For instance, a study identified heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) as an optimal chiral selector for discriminating between fluoxetine enantiomers. researchgate.net Another effective approach involves using a combination of a neutral cyclodextrin (B1172386), such as dimethylated-beta-CD, and a negatively charged one, like phosphated-gamma-CD, in a sodium phosphate (B84403) buffer at a low pH. nih.gov Furthermore, the addition of cationic additives, such as guanidine, to a running buffer containing sulfated-beta-cyclodextrin (SB-CD) has been shown to significantly improve the resolution of fluoxetine enantiomers by modifying the interaction between the positively charged drug cations and the negatively charged chiral selector. nih.govresearchgate.net

The optimized conditions for these separations vary depending on the specific chiral selector and additives used, but they consistently demonstrate the capability of CE to achieve rapid and precise enantiomeric separation. researchgate.netresearchgate.net

| Chiral Selector(s) | Buffer System | Key Parameters | Outcome | Reference |

|---|---|---|---|---|

| Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) | 50 mM Phosphate Buffer | pH: 5.0, Temp: 15 °C, Voltage: +20 kV | Baseline separation of enantiomers within 5 minutes. | researchgate.net |

| Sulfated-beta-cyclodextrin (SB-CD) with Guanidine (GU) | 25 mM Phosphate Buffer | pH: 3.0, Voltage: -15 kV, GU: 80 mM, SB-CD: 3% | Improved peak shapes and baseline separation. | nih.govresearchgate.net |

| Dimethylated-beta-CD and Phosphated-gamma-CD | Sodium Phosphate Buffer | pH: 2.5 | Baseline enantiomeric separation of fluoxetine and norfluoxetine (B159337). | nih.gov |

In Vitro and In Vivo Pharmacokinetic Characterization of this compound in Animal Models

Understanding the pharmacokinetic profile of this compound is crucial for interpreting its pharmacological effects. Studies in animal models utilize various techniques to characterize its absorption, distribution, metabolism, and excretion.

This compound, being a lipophilic compound, readily crosses the blood-brain barrier. nih.govdrugbank.com Animal and human studies have consistently shown that fluoxetine accumulates in the brain at concentrations significantly higher than those found in the blood. Research indicates that brain concentrations of racemic fluoxetine and its metabolites can be approximately 20 times greater than serum concentrations. scite.ai This substantial accumulation is attributed to the drug's lipophilicity and its tendency to be trapped in acidic vesicles within brain cells. scite.ai The brain-to-plasma distribution ratio for fluoxetine has been reported to be 2.6:1 in humans. nih.govunipd.it Studies using non-invasive imaging have quantified the brain concentrations of this compound, providing valuable data on its cerebral distribution. scite.airesearchgate.net

| Compound | Mean Brain Concentration (µM) | Mean Serum Concentration (µM) | Brain/Serum Ratio | Reference |

|---|---|---|---|---|

| Racemic Fluoxetine | 25.5 | 0.94 | ~27:1 | scite.ai |

| This compound (plus metabolites) | 34.9 - 41.4 | 1.10 - 2.02 | ~20:1 - 32:1 | scite.ai |

Microdialysis: In vivo microdialysis in freely moving rats is a key technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions following drug administration. researchgate.net Studies using this technique have revealed that this compound not only increases extracellular serotonin (B10506) (5-HT) levels, as expected from a selective serotonin reuptake inhibitor (SSRI), but also significantly elevates levels of the catecholamines dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the prefrontal cortex and hypothalamus. researchgate.net The increase in catecholamines is notably greater with this compound compared to (S)-fluoxetine, an effect potentially mediated by this compound's unique antagonism of 5-HT2C receptors. researchgate.net

| Brain Region | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) | Reference |

|---|---|---|---|---|

| Prefrontal Cortex (PFC) | Increased | Increased | Increased | researchgate.net |

| Hypothalamus | Increased | Increased | Increased | researchgate.net |

| Nucleus Accumbens | Increased | Increased | No Change | researchgate.net |

Imaging Techniques (19-F MRS): Fluorine-19 magnetic resonance spectroscopy (19-F MRS) is a non-invasive imaging technique that allows for the quantification of fluorinated drugs, like fluoxetine, in the brain. researchgate.netnih.gov Because fluoxetine's chemical structure contains three fluorine atoms, 19-F MRS can be used to measure its accumulation in the central nervous system in micromolar concentrations. scite.ai This method has been instrumental in comparative pharmacokinetic studies, enabling researchers to determine the brain levels achieved with this compound versus racemic fluoxetine in preclinical and clinical settings. researchgate.netnih.govresearchgate.net These studies provide critical information for understanding the relationship between dosage and brain concentration. researchgate.net

Brain Penetration and Distribution Studies of this compound in Animal Models

Development and Validation of Preclinical Animal Models for this compound Research

Preclinical animal models are indispensable tools for investigating the mechanisms of action of psychotropic drugs. tandfonline.com The validity of these models is typically assessed based on their ability to reproduce symptoms of the human condition (face validity), share underlying neurobiological mechanisms (construct validity), and predict the efficacy of treatments (predictive validity). tandfonline.com

A variety of genetic and pharmacological animal models have been developed to study the effects of fluoxetine and its enantiomers.

Genetic Models: These models involve animals that are selectively bred or genetically modified to exhibit traits relevant to psychiatric disorders.

Flinders Sensitive Line (FSL) Rats: These rats are selectively bred to be more sensitive to cholinesterase inhibitors and display a depressive-like phenotype, including reduced motor activity, which is responsive to chronic, but not acute, antidepressant treatment. mdpi.com

Inbred Mouse Strains: Different strains of mice show varying responses to fluoxetine. The BALB/c strain, known for its high anxiety-like behavior, has been shown to be particularly sensitive to the antidepressant-like effects of chronic fluoxetine treatment in tests like the forced swim test. nih.gov

Transgenic Models: Mice engineered to overexpress specific proteins, such as the A53T mutant of alpha-synuclein (B15492655) (a model for Parkinson's disease), have been used to study fluoxetine's effects on associated neurological deficits. In this model, chronic fluoxetine treatment was found to rescue impaired hippocampal neurogenesis. nih.gov

Pharmacological and Stress-Induced Models: These models involve inducing a state that mimics aspects of depression through pharmacological agents or exposure to stress.

Chronic Unpredictable Mild Stress (CUMS): This is a widely used and validated model where animals are exposed to a series of mild, unpredictable stressors over an extended period, leading to behaviors like anhedonia. Fluoxetine has consistently shown efficacy in reversing these behavioral deficits. mdpi.com

Social Defeat Stress (SDS): This model induces depression-like behaviors by exposing an animal to social subordination. Fluoxetine has been shown to have antidepressant effects in the SDS model in mice. tjnpr.org

Pharmacological Induction: The administration of substances like lipopolysaccharide (LPS) can induce inflammation and associated sickness behaviors that model aspects of depression. mdpi.combiorxiv.org

| Model Type | Specific Model | Key Characteristics | Relevance to this compound Research | Reference |

|---|---|---|---|---|

| Genetic | Flinders Sensitive Line (FSL) Rats | Genetically selected for depression-like traits. | Used to model treatment-resistant depression and assess antidepressant efficacy. | mdpi.comfrontiersin.org |

| Genetic | BALB/c Inbred Mice | High baseline anxiety-like behavior. | Sensitive to chronic fluoxetine treatment, making them useful for studying mechanisms of anxiolytic and antidepressant action. | nih.gov |

| Genetic | A53T α-synuclein Transgenic Mice | Model for Parkinson's disease with impaired neurogenesis. | Demonstrates fluoxetine's potential to restore neurogenesis. | nih.gov |

| Stress-Induced | Chronic Unpredictable Mild Stress (CUMS) | Induces anhedonia and other depression-like behaviors. | A standard model for testing the efficacy of antidepressants like fluoxetine. | mdpi.com |

| Stress-Induced | Social Defeat Stress (SDS) | Induces social avoidance and anxiety. | Used to evaluate the effects of fluoxetine on stress-induced behavioral changes. | tjnpr.org |

Consideration of Strain, Age, and Sex Differences in this compound Animal Studies

The preclinical evaluation of this compound, and indeed its racemic mixture, is significantly influenced by the biological variables of the animal models used. Strain, age, and sex are critical factors that can determine the behavioral, neurochemical, and pharmacokinetic outcomes of fluoxetine administration. Recognizing and controlling for these variables is paramount for the accurate interpretation and translation of research findings.

Strain Differences

Different strains of rodents exhibit significant variability in their baseline behaviors and their responses to antidepressant treatment. tandfonline.comfrontiersin.org This genetic diversity can lead to disparate results in studies of this compound, affecting everything from gene expression to behavioral outcomes.

Research has shown that fluoxetine's effects on the induction of Fos-like proteins, a marker of neuronal activity, vary between rat strains. Following acute exposure, fluoxetine elicited a strong induction of Fos in the striatum of Long-Evans rats, but not in Sprague-Dawley rats. researchgate.net This suggests that the post-receptor pathways mediating fluoxetine's therapeutic actions may differ depending on the genetic background of the animal. researchgate.net

Further illustrating these differences, studies have noted that the C57BL/6J mouse strain may be a suitable model for studying anxiety, as females of this strain tend to be more anxious than males. slovetres.si In contrast, fluoxetine-induced disruption of the estrous cycle is more common in the Fischer inbred rat strain compared to the Sprague-Dawley strain. researchgate.net

Interactive Data Table: Strain-Dependent Responses to Fluoxetine

| Strain | Species | Key Finding | Reference |

| Long-Evans | Rat | Strong induction of Fos-like proteins in the striatum following acute fluoxetine exposure. | researchgate.net |

| Sprague-Dawley | Rat | No significant induction of Fos-like proteins in the striatum under the same conditions. Less sensitive to fluoxetine-induced disruption of the estrous cycle compared to Fischer rats. | researchgate.net |

| C57BL/6J | Mouse | Considered a good model for anxiety studies due to higher baseline anxiety in females. Showed antidepressant-like effects with chronic fluoxetine. | slovetres.si |

| BALB/cByJ, BUB/BnJ, C57BR/cdJ, CBA/J, MA/MyJ, P/J, PL/J, SM/J | Mouse | Exhibited a significant reduction in immobility in the Tail Suspension Test (positive responders). | nih.gov |

| Fischer | Rat | More prone to fluoxetine-induced disruption of the estrous cycle compared to Sprague-Dawley rats. | researchgate.net |

Age-Related Differences

The age of the animal at the time of this compound administration is a critical determinant of its effects, particularly when comparing adolescent and adult populations. The developing brain may respond differently to serotonergic modulation than a fully mature brain. nih.govresearchgate.net

Studies in rats have demonstrated that chronic fluoxetine treatment during adolescence can lead to different, and sometimes adverse, behavioral outcomes compared to treatment in adulthood. For instance, adolescent rats treated with fluoxetine showed increased signs of behavioral despair in the forced swim test, an effect not observed in adult rats. researchgate.net Conversely, adolescent rats appeared resilient to the anorexic effects of fluoxetine that were seen in adults. researchgate.net

Neurochemically, fluoxetine administration during the juvenile period in rats has been found to cause a persistent upregulation of the serotonin transporter (SERT) in cortical regions, an effect that does not occur when the drug is given in adulthood. nih.gov Furthermore, fluoxetine treatment has been shown to have age-dependent effects on neuroplasticity markers in the amygdala, increasing them in adolescent rats while decreasing them in adults. researchgate.net These findings suggest that early-life exposure to fluoxetine can induce long-lasting changes in brain structure and function. nih.gov